molecular formula C14H24N2O6 B572202 tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate CAS No. 1227381-86-3

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate

Cat. No. B572202
CAS RN: 1227381-86-3
M. Wt: 316.354
InChI Key: DBZCNUZBMSKAMT-UHFFFAOYSA-N
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Description

Tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate (TBDSO) is a novel spirocyclic compound that has been used in a variety of scientific research applications. TBDSO has been found to possess a variety of biochemical and physiological effects, and is being studied for its potential use in the development of new drugs and treatments.

Scientific Research Applications

Synthesis and Chemical Properties

One area of application involves the development of efficient and scalable synthetic routes to related bifunctional compounds, which serve as convenient entry points for novel compounds accessing chemical space complementary to traditional ring systems. For instance, Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for further selective derivation (M. J. Meyers et al., 2009).

Supramolecular Arrangements

Research by Graus et al. (2010) focused on cyclohexane-5-spirohydantoin derivatives, including tert-butyl variants, discussing their molecular structure and the role of substituents in supramolecular arrangements (Sara Graus et al., 2010).

Conformational Analysis and Peptide Synthesis

Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides, aiming to use these structures in peptide synthesis as constrained surrogates for dipeptides, showing their potential in mimicking gamma-turn/distorted type II beta-turn structures (M. M. Fernandez et al., 2002).

Improved Synthesis Methods

The synthesis of diazaspiro[4.4] nonane derivatives, as reported by Ji Zhiqin (2004), demonstrates a method with higher efficiency and better yield, indicating the value of these compounds in synthesizing more complex molecules (Ji Zhiqin, 2004).

Reaction Pathways and Derivative Synthesis

Research into the reactions of related compounds provides insights into the potential for creating biologically active heterocyclic compounds. Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, uncovering pathways to isomeric condensation products (A. I. Moskalenko & V. Boev, 2012).

Safety and Hazards

The safety and hazards associated with “tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate” are not well-documented in the literature .

properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZCNUZBMSKAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704084
Record name Oxalic acid--tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227381-86-3
Record name Oxalic acid--tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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